SAG dihydrochloride

Hedgehog signaling Smoothened agonism GLI reporter assay

SAG dihydrochloride is a cell-permeable Smo agonist with an EC50 of 3 nM, ideal for titratable Hedgehog pathway activation. Its unique biphasic activity enables mechanistic studies of Smo coupling and desensitization. This tool is validated for rescuing Cyclopamine inhibition and in vivo rodent models. Typical working concentrations: 100-250 nM. Standard B2B shipping; for research use only.

Molecular Formula C28H32Cl3N3O2S
Molecular Weight 581.0 g/mol
CAS No. 364590-63-6
Cat. No. B560443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAG dihydrochloride
CAS364590-63-6
Synonyms3-Chloro-benzo[b]thiophene-2-carboxylic acid (4-methylamino-cyclohexyl)-(3-pyridin-                              4-yl-benzyl)-amide Hydrochloride hydrate
Molecular FormulaC28H32Cl3N3O2S
Molecular Weight581.0 g/mol
Structural Identifiers
SMILESCNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.O.Cl.Cl
InChIInChI=1S/C28H28ClN3OS.2ClH.H2O/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H;1H2
InChIKeyIYXUQUYRWPGIQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Smoothened Agonist, HCl (CAS 364590-63-6) Compound Classification and Core Pharmacological Identity


Smoothened Agonist, HCl (SAG) is a cell-permeable, chlorobenzothiophene-containing small molecule that directly binds to and activates the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway [1]. It is primarily supplied as a dihydrochloride salt (SAG·2HCl) for enhanced aqueous solubility and stability . SAG functions by interacting with the heptahelical transmembrane bundle of Smo, thereby inducing a conformational change that promotes downstream GLI-mediated transcription and pathway activation [1].

Why Smoothened Agonist, HCl (SAG) Cannot Be Replaced by Other Hedgehog Agonists or Antagonists


Substituting Smoothened Agonist, HCl (SAG) with other Hedgehog pathway modulators—even those targeting Smoothened—is not scientifically justifiable due to fundamental differences in potency, binding site topology, and functional pharmacology. While compounds like Purmorphamine and Hh-Ag1.5 also activate Smo, they do so with vastly different potencies (EC50 values spanning three orders of magnitude) and exhibit distinct binding kinetics, leading to divergent pathway activation thresholds and off-target profiles [1]. Furthermore, the ability of SAG to antagonize the binding of the Smo antagonist Cyclopamine distinguishes it from other agonists and is critical for rescue experiments [2]. The compound's unique concentration-dependent biphasic activity—activation at low nM concentrations versus inhibition at μM concentrations—also precludes simple substitution based on nominal target class alone .

Quantitative Differentiation of Smoothened Agonist, HCl Against Key Comparators and Baseline Activity


Potency Comparison: Smoothened Agonist, HCl (SAG) vs. Purmorphamine in Cellular Hedgehog Pathway Activation

In a direct functional comparison using the Shh-LIGHT2 cell-based reporter assay, Smoothened Agonist, HCl (SAG) activates Hedgehog pathway transcription with an EC50 of 3 nM, whereas Purmorphamine, another widely used Smo agonist, exhibits an EC50 of approximately 1,000 nM (1 μM) under comparable conditions. [1]

Hedgehog signaling Smoothened agonism GLI reporter assay

Binding Affinity and Mechanism: SAG Direct Interaction with Smo Heptahelical Domain vs. Cyclopamine

SAG binds directly to the Smoothened heptahelical bundle with an apparent dissociation constant (Kd) of 59 nM, as determined by competition binding assays using BODIPY-cyclopamine in Smo-expressing COS-1 cells. [1] Critically, SAG antagonizes the binding of the Smo inhibitor Cyclopamine, demonstrating that its agonism is mediated by competitive occupancy of a shared binding pocket within the heptahelical domain. [1]

Receptor binding Smoothened pharmacology Ligand competition

Comparative Potency: SAG vs. Hh-Ag1.5 (SAG-1.5) in Smoothened Activation

While Hh-Ag1.5 (also known as SAG-1.5) is a structurally related analog of SAG with enhanced potency (EC50 ~1 nM in Shh-LIGHT2 cells compared to SAG's 3 nM), this 3-fold difference in EC50 does not translate to a clear functional advantage in most applications. Furthermore, SAG remains the more extensively validated and widely referenced tool compound in the literature, with over 30 citations on major vendor platforms for its use in Hedgehog pathway modulation.

Hedgehog agonists SAR analysis Potency comparison

Functional Antagonism of Smo Inhibitors: SAG Rescue of Cyclopamine and SANT-1 Mediated Pathway Suppression

In Shh-LIGHT2 cells, SAG (at 100-250 nM) effectively counteracts the inhibitory effects of both Cyclopamine (IC50=46 nM) and the more potent antagonist SANT-1 (IC50=20 nM). [1] SANT-1 directly binds Smo with a Kd of 1.2 nM, but its functional inhibition is reversed by SAG co-treatment, confirming that SAG acts as a competitive agonist at the orthosteric site.

Rescue assay Smoothened antagonism Hedgehog pathway modulation

Concentration-Dependent Biphasic Activity: A Unique Pharmacological Feature of SAG

SAG exhibits a distinctive biphasic activity profile: it acts as a potent Smo agonist at low nanomolar concentrations (EC50=3 nM), but at concentrations exceeding 1 μM, it paradoxically inhibits Smo coupling and downstream Hedgehog signaling. This concentration-dependent switch from agonist to functional antagonist is a unique property not commonly observed with other Smo agonists like Purmorphamine or Hh-Ag1.5, which maintain consistent agonist activity across their effective concentration ranges. [1]

Biphasic response Smo coupling Concentration-dependent modulation

Optimal Research and Industrial Applications of Smoothened Agonist, HCl Based on Quantitative Evidence


High-Precision Activation of Hedgehog Signaling in Low Nanomolar Range

Given its EC50 of 3 nM and Kd of 59 nM [1], SAG is ideally suited for experiments requiring potent and titratable Hedgehog pathway activation at low concentrations. This includes stem cell differentiation protocols, organoid culture systems, and high-throughput screening assays where minimal compound exposure reduces the risk of off-target effects or cytotoxicity associated with micromolar agonist concentrations (e.g., Purmorphamine). Typical working concentrations range from 100 nM to 250 nM for robust pathway activation without triggering the inhibitory biphasic response observed at >1 μM .

Competitive Rescue Assays to Validate On-Target Smoothened Engagement

The ability of SAG to directly compete with and functionally antagonize Smo inhibitors such as Cyclopamine (IC50=46 nM) and SANT-1 (IC50=20 nM) makes it an essential tool for rescue experiments. Researchers can first suppress Hedgehog signaling with an antagonist and then restore activity by adding SAG (typically 100-250 nM). This paradigm is critical for confirming that a phenotypic outcome (e.g., cell proliferation, differentiation, or migration) is specifically mediated through canonical Smo-dependent Hedgehog signaling rather than off-target pathways.

Investigating Smoothened Coupling Mechanisms and Desensitization

The unique concentration-dependent biphasic activity of SAG—activating at 3 nM and inhibiting at >1 μM —provides a specialized tool for probing Smo receptor coupling, internalization, and desensitization mechanisms. Researchers can use low (1-100 nM) and high (>1 μM) SAG concentrations in the same experimental system to dissect the conformational states and downstream signaling dynamics of Smo without changing the chemical entity. This property is not shared by other common Smo agonists like Purmorphamine or Hh-Ag1.5 [2].

Reference Standard for In Vivo Hedgehog Pathway Activation Studies

With extensive validation in rodent models, SAG is a well-characterized tool for in vivo studies of Hedgehog-dependent processes. Systemic administration (e.g., 15-20 mg/kg i.p. in mice) induces predictable developmental phenotypes such as pre-axial polydactyly , providing a robust positive control for pathway activation. The compound's established pharmacokinetic profile and wealth of peer-reviewed in vivo data (over 30 citations ) make it the preferred reference agonist for preclinical studies investigating Hedgehog's role in tissue regeneration, cancer biology, and developmental toxicology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAG dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.